methyl 2-[2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate methyl 2-[2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate
Brand Name: Vulcanchem
CAS No.: 1111408-84-4
VCID: VC4670580
InChI: InChI=1S/C22H20N4O5S2/c1-3-26-17-11-7-5-9-15(17)20-18(33(26,29)30)12-23-22(25-20)32-13-19(27)24-16-10-6-4-8-14(16)21(28)31-2/h4-12H,3,13H2,1-2H3,(H,24,27)
SMILES: CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=CC=C4C(=O)OC
Molecular Formula: C22H20N4O5S2
Molecular Weight: 484.55

methyl 2-[2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate

CAS No.: 1111408-84-4

Cat. No.: VC4670580

Molecular Formula: C22H20N4O5S2

Molecular Weight: 484.55

* For research use only. Not for human or veterinary use.

methyl 2-[2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate - 1111408-84-4

Specification

CAS No. 1111408-84-4
Molecular Formula C22H20N4O5S2
Molecular Weight 484.55
IUPAC Name methyl 2-[[2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetyl]amino]benzoate
Standard InChI InChI=1S/C22H20N4O5S2/c1-3-26-17-11-7-5-9-15(17)20-18(33(26,29)30)12-23-22(25-20)32-13-19(27)24-16-10-6-4-8-14(16)21(28)31-2/h4-12H,3,13H2,1-2H3,(H,24,27)
Standard InChI Key AAIOVDVYDVLIOC-UHFFFAOYSA-N
SMILES CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=CC=C4C(=O)OC

Introduction

Methyl 2-[2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate is a complex organic compound characterized by its intricate molecular structure. This compound is primarily used in non-human research settings and is not intended for therapeutic or veterinary use. It falls under the category of complex organic molecules with potential pharmaceutical applications due to its unique structural features.

Synthesis and Preparation

The synthesis of this compound typically involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure, although specific synthesis protocols for this compound are not widely documented.

Potential Applications

Methyl 2-[2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate has potential applications in scientific research, particularly in the field of medicinal chemistry. Its unique structural features suggest it could interact with biological targets, although further studies are needed to elucidate precise mechanisms of action.

Potential Applications Table

Application AreaDescription
Medicinal ChemistryPotential for interacting with biological targets due to its complex structure
Pharmaceutical ResearchMay contribute to the development of new drugs due to its unique chemical properties
Biological StudiesUsed in non-human research settings to explore biological interactions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator